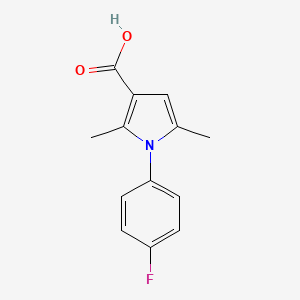

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 519151-74-7, molecular formula: C₁₃H₁₂FNO₂, molecular weight: 233.24 g/mol) is a fluorinated pyrrole-carboxylic acid derivative. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making it advantageous in pharmaceutical design .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSNGSYVRLIXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407483 | |

| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519151-74-7 | |

| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyrrole-3-carboxaldehyde Intermediate

One common approach involves the preparation of a pyrrole-3-carboxaldehyde intermediate bearing the fluorophenyl substituent, followed by oxidation or further functional group transformations to yield the carboxylic acid.

Starting Materials: 2-fluorobenzyl bromide and 2,5-dimethylpyrrole are used as key precursors.

-

- Nucleophilic Substitution: 2-fluorobenzyl bromide reacts with 2,5-dimethylpyrrole under basic conditions (e.g., potassium carbonate) to form 1-(4-fluorophenylmethyl)-2,5-dimethylpyrrole.

- Oxidation: The benzylic position is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to convert the methyl group into an aldehyde, yielding 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

- Further Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid.

Industrial Adaptations: Continuous flow reactors and optimized reaction conditions improve yield and purity. Purification typically involves column chromatography and recrystallization.

This method is detailed in synthetic protocols for related pyrrole derivatives and is adaptable for scale-up.

One-Pot Synthesis from 2-(4-fluorobenzoyl)malononitrile

A more recent and industrially favorable method involves a one-pot synthesis starting from 2-(4-fluorobenzoyl)malononitrile, which undergoes sequential catalytic hydrogenation and cyclization steps to form the pyrrole carboxaldehyde intermediate, which can be further converted to the carboxylic acid.

-

- Dissolution: 2-(4-fluorobenzoyl)malononitrile is dissolved in a solvent such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide.

- First Reduction: A metal catalyst (e.g., 10% palladium on carbon, platinum carbon, or palladium hydroxide) and glacial acetic acid are added. The mixture is vacuumized, purged with nitrogen, then pressurized with hydrogen and heated to perform the first reduction.

- Catalyst Removal and Second Reduction: After cooling, the catalyst is filtered off. Raney nickel and water are added, and the mixture is again vacuumized, purged, pressurized with hydrogen, and heated for a second reduction.

- Isolation: The reaction mixture is filtered to remove Raney nickel, concentrated under reduced pressure until solids form, cooled, and treated with a THF-water mixture. The product is stirred, filtered, washed, and dried to yield 5-(4-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

- Conversion to Carboxylic Acid: The aldehyde intermediate can be oxidized to the carboxylic acid using standard oxidation methods.

-

- Avoids multi-step intermediate isolation.

- Reduces waste generation and cost.

- Suitable for industrial scale due to high yield and purity.

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| First Reduction | Pd/C or Pt/C, glacial acetic acid | Hydrogen atmosphere, heating | Partial reduction of nitrile |

| Catalyst Removal | Filtration | Cooling below 30 °C | Removal of metal catalyst |

| Second Reduction | Raney nickel, water | Hydrogen atmosphere, heating | Further reduction to aldehyde |

| Isolation | THF-water mixture | Cooling, stirring, filtration | Crude aldehyde intermediate |

| Oxidation to Acid | Oxidizing agent (e.g., KMnO4) | Standard oxidation conditions | Target carboxylic acid |

This method is described in detail in patent CN113845459A and is considered environmentally friendly and cost-effective.

Alternative Routes via Multi-Component Reactions and Asymmetric Hydrogenation

Some advanced synthetic routes involve asymmetric hydrogenation and multi-component reactions to introduce stereoselectivity and functional group diversity, especially for derivatives related to the target compound.

-

- Use of chiral ruthenium catalysts with diphosphine ligands.

- Conversion of 1,3,5-tricarbonyl precursors to diol esters and further to pyrrole derivatives.

- Avoidance of costly chiral raw materials.

- Efficient stereoselective hydrogenation under mild conditions.

Relevance: While these methods are more complex and tailored for specific derivatives (e.g., 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide), they provide insights into advanced catalytic strategies that could be adapted for the target compound.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|

| Nucleophilic substitution + oxidation | 2-fluorobenzyl bromide, 2,5-dimethylpyrrole | Straightforward, well-established | Multi-step, requires careful oxidation | Moderate, scalable with optimization |

| One-pot catalytic hydrogenation | 2-(4-fluorobenzoyl)malononitrile | High yield, fewer isolation steps, eco-friendly | Requires hydrogenation setup, catalyst handling | High, suitable for mass production |

| Asymmetric hydrogenation routes | 1,3,5-tricarbonyl precursors | Stereoselective, efficient for complex derivatives | More complex, costly catalysts | Limited, specialized applications |

Summary of Research Findings

The one-pot hydrogenation method from 2-(4-fluorobenzoyl)malononitrile is currently the most efficient and environmentally friendly approach for preparing 5-(4-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, a key intermediate to the target acid.

Traditional nucleophilic substitution followed by oxidation remains a viable route, especially for laboratory-scale synthesis, but involves more steps and purification challenges.

Advanced catalytic asymmetric hydrogenation methods offer stereochemical control for related compounds but are less commonly applied directly to the target compound due to complexity and cost.

Industrial processes favor methods that minimize waste, reduce reaction steps, and use readily available catalysts and solvents, aligning with the one-pot hydrogenation approach.

Chemical Reactions Analysis

OSM-S-4 undergoes several types of chemical reactions, including:

Oxidation: OSM-S-4 can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms.

Substitution: OSM-S-4 can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

OSM-S-4 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of triazolopyrazine derivatives.

Biology: OSM-S-4 is employed in biological studies to understand its effects on the malaria parasite and its potential as an antimalarial agent.

Medicine: The compound is investigated for its therapeutic potential in treating malaria and other parasitic infections.

Mechanism of Action

The mechanism of action of OSM-S-4 involves the inhibition of PfATP4, an essential ion pump in the membrane of the malaria parasite. This pump regulates intracellular sodium and hydrogen ion concentrations. By inhibiting PfATP4, OSM-S-4 disrupts the ion balance within the parasite, leading to its death. The molecular targets and pathways involved in this process include the binding of OSM-S-4 to the active site of PfATP4, preventing its normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid (CAS: 60217-76-7)

- Molecular Formula: C₁₃H₁₂ClNO₂

- Molecular Weight : 249.7 g/mol

- Dihedral angles between the pyrrole and substituted phenyl rings are similar (~4–10°), suggesting comparable planarity .

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

1-(4-tert-Butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Variations in the Heterocyclic Core

Pyrazole Analogs (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

- Key Differences :

Indole-3-carboxylic Acid Derivatives (e.g., FUB-PB-22)

- Key Differences: Indole systems provide extended conjugation and planar rigidity, influencing binding to cannabinoid receptors compared to pyrrole derivatives .

Physicochemical and Spectral Properties

Biological Activity

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as OSM-S-4, is a compound developed by the Open Source Malaria consortium. This compound is part of a series designed to combat malaria by targeting the malaria parasite, Plasmodium falciparum. Its biological activity has been studied in various contexts, primarily focusing on its antimalarial properties and potential as a therapeutic agent.

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO2

- Molecular Weight : 233.24 g/mol

- CAS Number : 519151-74-7

OSM-S-4 exhibits its biological activity primarily through the inhibition of specific enzymes associated with the malaria parasite. The compound's structural features allow it to interact with target proteins, disrupting the metabolic processes essential for the parasite's survival.

Antimalarial Activity

Research indicates that OSM-S-4 demonstrates potent antimalarial activity in both in vitro and in vivo studies. The compound has been shown to effectively inhibit the growth of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug.

| Study Type | Methodology | Result |

|---|---|---|

| In vitro | Cultured P. falciparum cells | IC50 values indicating effective inhibition |

| In vivo | Murine models infected with malaria | Significant reduction in parasitemia |

Additional Biological Activities

Beyond its antimalarial properties, OSM-S-4 has been investigated for other biological activities:

- Antioxidant Properties : The compound has shown potential antioxidant effects, which could contribute to its therapeutic profile.

- Anti-inflammatory Effects : Preliminary studies suggest that OSM-S-4 may exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.

Case Study 1: Antimalarial Efficacy

A study conducted by the Open Source Malaria consortium evaluated OSM-S-4's efficacy against P. falciparum. The results demonstrated that OSM-S-4 had an IC50 value significantly lower than that of existing treatments, indicating its potential as a more effective alternative.

Case Study 2: Toxicity Assessment

Toxicological assessments conducted using directed message passing neural networks (DMPNN) indicated that OSM-S-4 exhibited low toxicity levels in various biological systems. This is crucial for its development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-fluoroaniline with a diketone (e.g., 2,5-hexanedione) under acidic conditions to form the pyrrole ring.

- Step 2 : Introduction of the carboxylic acid group via oxidation or carboxylation. For example, using KMnO₄ in basic conditions or CO₂ insertion under high pressure.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water).

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95%, as in ). Reference similar protocols for fluorophenyl-pyrrole derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for fluorophenyl (δ ~7.0–7.5 ppm), pyrrole protons (δ ~6.2–6.8 ppm), and carboxylic acid (δ ~12–13 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., methyl groups at δ ~2.1–2.5 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion). Expected m/z: ~263.1 (C₁₃H₁₂FNO₂).

- IR : Identify carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹) .

Q. What are the solubility properties and formulation considerations?

- Methodological Answer :

- Solubility : Moderate solubility in DMSO (>10 mM) and methanol; limited in water (due to hydrophobic fluorophenyl and methyl groups). Adjust pH for aqueous stability (carboxylic acid pKa ~3–4) .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies. Stability testing (24–72 hrs in PBS at 37°C) is recommended .

Advanced Research Questions

Q. How to design experiments to study the compound’s bioactivity and structure-activity relationships (SAR)?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., COX-2, kinases) using fluorometric or colorimetric assays. Compare with analogs lacking the 4-fluorophenyl or methyl groups ( highlights substituent effects on activity) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites. Focus on hydrogen bonding (carboxylic acid) and hydrophobic contacts (fluorophenyl) .

Q. How to resolve contradictions in reported biological activity data for fluorophenyl-pyrrole derivatives?

- Methodological Answer :

- Systematic SAR : Test derivatives with controlled modifications (e.g., replacing fluorine with chlorine or varying methyl positions). shows that substituent polarity significantly impacts activity .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence) .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Calculate logP using XLogP3 (e.g., predicted ~2.4 for similar fluorophenyl-carboxylic acids; ).

- ADMET : Use SwissADME or ADMETLab2.0 to predict bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier permeability. Adjust substituents to reduce toxicity (e.g., lower logP for reduced hepatotoxicity) .

Q. How to analyze the compound’s crystal structure using X-ray diffraction?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: chloroform/methanol, 1:1).

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 298 K. Reference monoclinic space groups (e.g., P21/c) and unit cell parameters (a = 12–14 Å, β = 115–120°) from analogous pyrrole derivatives ().

- Refinement : Apply SHELXL-97 with disorder modeling for flexible substituents (e.g., fluorophenyl rotation). Target R-factor <0.06 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.